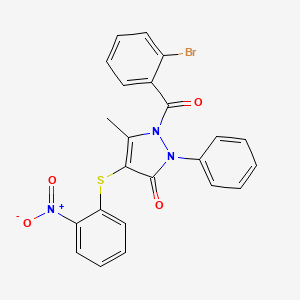
1-(2-Bromobenzoyl)-5-methyl-4-(2-nitrophenyl)sulfanyl-2-phenylpyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BBMNP is a pyrazolone derivative that has been synthesized by various methods, including the reaction of 1-phenyl-3-methyl-5-pyrazolone with 2-bromobenzoyl chloride and 2-nitrothiophenol. This compound has shown promising results in scientific research, particularly in the field of cancer treatment and diagnosis.
Wirkmechanismus
BBMNP exerts its anti-tumor activity by inducing apoptosis, or programmed cell death, in cancer cells. It does this by inhibiting the activity of a protein called Bcl-2, which is involved in regulating apoptosis. BBMNP also inhibits the activity of an enzyme called topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
BBMNP has been shown to have low toxicity and high selectivity towards cancer cells. It has also been shown to induce cell cycle arrest in cancer cells, preventing them from dividing and proliferating. BBMNP has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of BBMNP is its high selectivity towards cancer cells, making it a promising candidate for cancer treatment and diagnosis. However, its low solubility in aqueous solutions and limited stability in physiological conditions can pose challenges in lab experiments.
Zukünftige Richtungen
There are several future directions for BBMNP research. One direction is to explore its potential as a therapeutic agent for other diseases, such as viral infections and inflammatory disorders. Another direction is to optimize its chemical structure to improve its solubility and stability in physiological conditions. Additionally, further studies are needed to elucidate its mechanism of action and to determine its safety and efficacy in vivo.
In conclusion, BBMNP is a promising compound with potential applications in cancer treatment and diagnosis. Its unique chemical structure and mechanism of action make it a valuable tool for scientific research. Further studies are needed to fully understand its potential and limitations, and to explore its applications in other areas of medicine and biology.
Synthesemethoden
The synthesis of BBMNP involves the reaction of 1-phenyl-3-methyl-5-pyrazolone with 2-bromobenzoyl chloride and 2-nitrothiophenol in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting compound is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
BBMNP has been extensively studied for its potential applications in cancer treatment and diagnosis. It has been shown to exhibit anti-tumor activity in various cancer cell lines, including breast, lung, and prostate cancer. BBMNP has also been used as a fluorescent probe for cancer imaging and detection.
Eigenschaften
IUPAC Name |
1-(2-bromobenzoyl)-5-methyl-4-(2-nitrophenyl)sulfanyl-2-phenylpyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16BrN3O4S/c1-15-21(32-20-14-8-7-13-19(20)27(30)31)23(29)26(16-9-3-2-4-10-16)25(15)22(28)17-11-5-6-12-18(17)24/h2-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYCSJMIEROKGEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C(=O)C2=CC=CC=C2Br)C3=CC=CC=C3)SC4=CC=CC=C4[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16BrN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromobenzoyl)-5-methyl-4-(2-nitrophenyl)sulfanyl-2-phenylpyrazol-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-ethoxy-N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)benzamide](/img/structure/B7466552.png)

![N-[2-(tert-butylamino)-2-phenylethyl]-4-methylbenzenesulfonamide](/img/structure/B7466568.png)
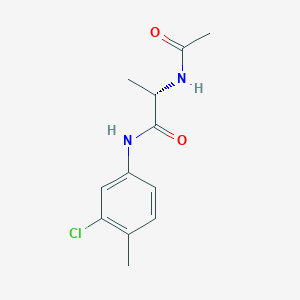
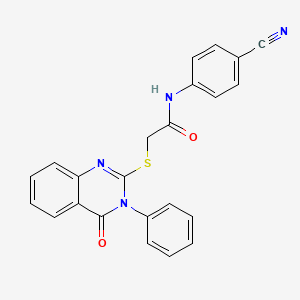

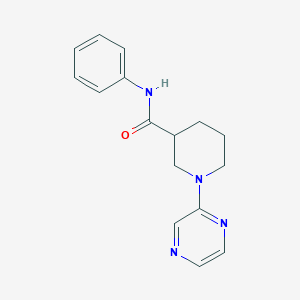
![(E)-2-cyano-N-(2-iodophenyl)-3-[4-[(2-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B7466604.png)

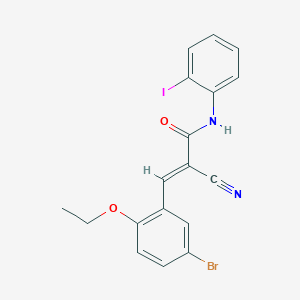
![4-[(2,5-Dioxopyrrolidin-1-yl)methyl]benzonitrile](/img/structure/B7466624.png)
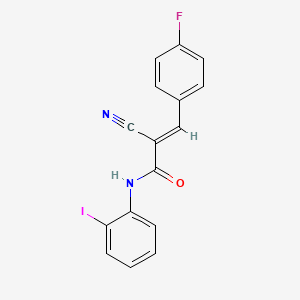
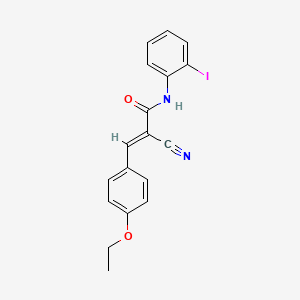
![[2-(4-fluoro-3-nitroanilino)-2-oxoethyl] (Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate](/img/structure/B7466642.png)